molecular formula C10H6N2O3S2 B15209622 8-Thiocyanatoquinoline-5-sulfonic acid CAS No. 18615-23-1

8-Thiocyanatoquinoline-5-sulfonic acid

Cat. No.: B15209622
CAS No.: 18615-23-1
M. Wt: 266.3 g/mol
InChI Key: CAMRZXWYBBXBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Thiocyanatoquinoline-5-sulfonic acid is a quinoline derivative known for its unique chemical properties and diverse applications in various scientific fields. This compound is characterized by the presence of a thiocyanate group at the 8th position and a sulfonic acid group at the 5th position on the quinoline ring. These functional groups contribute to its reactivity and utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-thiocyanatoquinoline-5-sulfonic acid typically involves the introduction of the thiocyanate group into the quinoline ring. One common method is the reaction of 8-hydroxyquinoline-5-sulfonic acid with thiocyanate salts under acidic conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the thiocyanate ion to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Thiocyanatoquinoline-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonyl derivatives, sulfonamide derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Thiocyanatoquinoline-5-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-thiocyanatoquinoline-5-sulfonic acid involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The sulfonic acid group enhances the solubility and reactivity of the compound, facilitating its interaction with biological molecules. These interactions can disrupt cellular processes and lead to antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 8-Hydroxyquinoline-5-sulfonic acid
  • 5-Chloro-8-hydroxyquinoline
  • 8-Methoxyquinoline-5-sulfonic acid

Comparison: 8-Thiocyanatoquinoline-5-sulfonic acid is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and biological activity compared to other quinoline derivatives. For example, 8-hydroxyquinoline-5-sulfonic acid lacks the thiocyanate group and thus has different chemical and biological properties. Similarly, 5-chloro-8-hydroxyquinoline and 8-methoxyquinoline-5-sulfonic acid have different substituents that affect their reactivity and applications .

Properties

CAS No.

18615-23-1

Molecular Formula

C10H6N2O3S2

Molecular Weight

266.3 g/mol

IUPAC Name

8-thiocyanatoquinoline-5-sulfonic acid

InChI

InChI=1S/C10H6N2O3S2/c11-6-16-8-3-4-9(17(13,14)15)7-2-1-5-12-10(7)8/h1-5H,(H,13,14,15)

InChI Key

CAMRZXWYBBXBEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)SC#N)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.